molecular formula C16H20N2O5 B2799670 methyl 4-amino-1-(3,4-dimethoxyphenethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 1171325-77-1

methyl 4-amino-1-(3,4-dimethoxyphenethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2799670
CAS No.: 1171325-77-1
M. Wt: 320.345
InChI Key: SHMSZXFZFGJMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1-(3,4-dimethoxyphenethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cycloaddition Reactions

  • Thermolysis and Cycloaddition: Thermolysis of certain pyrrole derivatives leads to products that react with alkenes to give structurally complex carboxylates, showcasing the potential of pyrrole compounds in cycloaddition reactions and the synthesis of novel heterocyclic compounds (Zhulanov, Dmitriev, & Maslivets, 2017).

Nucleophilic Addition and Heterocyclization

  • Nucleophilic [3+3]-Addition: Describes the synthesis of complex pyrrole derivatives via nucleophilic addition, leading to hexahydro-1H-indole-spiro-pyrroles, highlighting the reactivity of pyrrole compounds toward the formation of bridged and spiro heterocyclic systems (Denislamova, Bannikova, & Maslivets, 2008).

Synthetic Applications and Biological Activity

  • Pyrrolopyridine Analogs: Studies on the synthesis of pyrrolopyridine analogs from related pyrrole carboxylates indicate the potential for the creation of compounds with antibacterial activity, suggesting that similar strategies could be applied to methyl 4-amino-1-(3,4-dimethoxyphenethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate for the development of new biologically active molecules (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Light-induced Reactions

  • Dehydrodimerization by Irradiation: Research on the light-induced dehydrodimerization of pyrroles showcases the potential of pyrrole derivatives in photochemical transformations, which could be relevant for the development of new materials or in synthetic methodology (Ghaffari-Tabrizi, Margaretha, & Schmalle, 1984).

Properties

IUPAC Name

methyl 4-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-21-12-5-4-10(8-13(12)22-2)6-7-18-9-11(16(20)23-3)14(17)15(18)19/h4-5,8H,6-7,9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMSZXFZFGJMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(=C(C2=O)N)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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